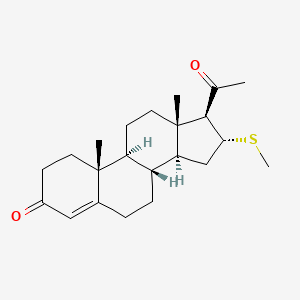![molecular formula C20H18Cl2N2O2S3 B12013895 N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12013895.png)
N-(2,3-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Diclorofenil)-6-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanamida es un complejo compuesto orgánico que se caracteriza por su estructura única, que incluye grupos diclorofenilo, tienilmetileno y tiazolidinilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,3-Diclorofenil)-6-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanamida generalmente involucra múltiples pasos, incluida la formación de compuestos intermedios. Las condiciones de reacción a menudo requieren reactivos, solventes y catalizadores específicos para lograr el producto deseado. Las rutas sintéticas y las condiciones detalladas generalmente se documentan en literatura química especializada y patentes.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para obtener mayores rendimientos, pureza y rentabilidad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,3-Diclorofenil)-6-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, son cruciales para el éxito de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados más oxigenados, mientras que la reducción puede producir compuestos más hidrogenados.
Aplicaciones Científicas De Investigación
N-(2,3-Diclorofenil)-6-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(2,3-Diclorofenil)-6-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanamida involucra su interacción con objetivos y vías moleculares específicas. Estas interacciones pueden conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la modulación de las vías de señalización celular. Los estudios detallados sobre su mecanismo de acción son esenciales para comprender sus posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2,3-Diclorofenil)-2-oxo-2-(2-(3-fenoxibencilideno)hidrazino)acetamida
- N-(3,4-Diclorofenil)-2-oxo-2-(2-(2-tienilmetileno)hidrazino)acetamida
- Ácido N-(2,5-Diclorofenil)succínico
Singularidad
N-(2,3-Diclorofenil)-6-[(5E)-4-oxo-5-(2-tienilmetileno)-2-tioxo-1,3-tiazolidin-3-YL]hexanamida es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de grupos diclorofenilo, tienilmetileno y tiazolidinilo lo distingue de otros compuestos similares, lo que lo convierte en un valioso objeto de estudio en diversos campos de investigación.
Propiedades
Fórmula molecular |
C20H18Cl2N2O2S3 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
N-(2,3-dichlorophenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H18Cl2N2O2S3/c21-14-7-4-8-15(18(14)22)23-17(25)9-2-1-3-10-24-19(26)16(29-20(24)27)12-13-6-5-11-28-13/h4-8,11-12H,1-3,9-10H2,(H,23,25)/b16-12+ |
Clave InChI |
LXOYZEDLLINTCA-FOWTUZBSSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013868.png)

![2-methylpropyl 2-{2-(4-bromophenyl)-3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013879.png)
![(5Z)-2-(4-chlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013887.png)
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12013908.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12013911.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12013915.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013921.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013928.png)
